molecular formula C19H17N5O5 B2644566 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034417-19-9

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2644566
CAS RN: 2034417-19-9
M. Wt: 395.375
InChI Key: IHOZYTKEJOTVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an ethoxy group, a methoxy group, and a chromene-3-carboxamide group . These groups could potentially confer a variety of chemical and biological properties to the compound.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several ring structures and functional groups. The presence of these groups can greatly influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of ethoxy and methoxy groups could affect its solubility, while the ring structures could influence its stability .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Their unique structure allows for specific interactions with cellular targets. Research suggests that our compound of interest may inhibit cancer cell proliferation, induce apoptosis, or interfere with tumor growth pathways. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .

Antimicrobial Properties

The compound’s ethoxy and pyridazinyl moieties contribute to its antimicrobial activity. It may exhibit antibacterial, antifungal, or antiviral effects. Researchers have investigated its potential against various pathogens, including drug-resistant strains. Understanding its mode of action and optimizing its structure could lead to novel antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazines have been explored for their analgesic and anti-inflammatory properties. Our compound might modulate pain pathways or suppress inflammatory responses. These attributes make it an interesting candidate for pain management and inflammatory disorders .

Antioxidant Potential

The chromene core in our compound suggests antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating its antioxidant capacity could reveal therapeutic applications in conditions related to oxidative stress .

Enzyme Inhibition

a. Carbonic Anhydrase Inhibitors: Some triazolothiadiazines act as carbonic anhydrase inhibitors, which have implications in treating glaucoma and other disorders. b. Cholinesterase Inhibitors: These compounds may influence neurotransmitter levels and find use in neurodegenerative diseases. c. Alkaline Phosphatase Inhibitors: Alkaline phosphatase is involved in bone health; inhibition could impact bone-related conditions. d. Anti-Lipase Activity: Lipase inhibitors are relevant for obesity and lipid metabolism disorders. e. Aromatase Inhibitors: These are explored in breast cancer therapy .

Antitubercular Agents

Triazolothiadiazines have been evaluated for their potential against Mycobacterium tuberculosis. Our compound’s structure may interfere with essential bacterial processes, making it a candidate for antitubercular drug development .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, further studies could be conducted to optimize its properties .

properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5/c1-3-28-16-8-7-14-21-22-15(24(14)23-16)10-20-18(25)12-9-11-5-4-6-13(27-2)17(11)29-19(12)26/h4-9H,3,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOZYTKEJOTVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.